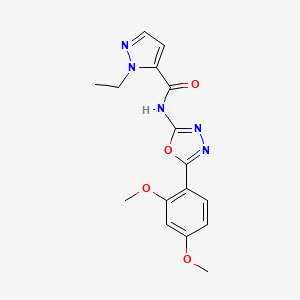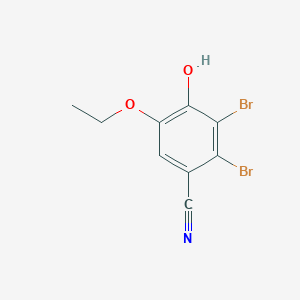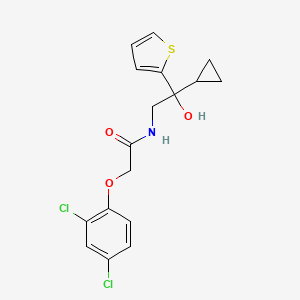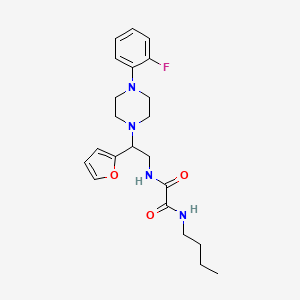
N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide: is an organic compound that features a cyclopentanecarboxamide moiety linked to a pyridine ring, which is further substituted with a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a condensation reaction involving appropriate starting materials such as 3-pyridinecarboxaldehyde and furan-3-ylboronic acid under Suzuki coupling conditions.
Amide Bond Formation: The intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalyst Optimization: Using palladium catalysts for the Suzuki coupling.
Reaction Conditions: Controlling temperature, solvent choice, and reaction time to maximize efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Conversion to piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Drug Development: Investigated for potential pharmacological activities, including anti-inflammatory and anti-tubercular properties.
Biological Probes: Used in the development of probes for studying biological pathways.
Industry
Material Science:
Mecanismo De Acción
The mechanism by which N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide exerts its effects is largely dependent on its interaction with biological targets. It may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research, including docking studies and biological assays.
Comparación Con Compuestos Similares
Similar Compounds
N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide: Similar structure but with a benzamide moiety instead of cyclopentanecarboxamide.
N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of cyclopentane.
Uniqueness
Structural Features: The combination of a furan ring, pyridine ring, and cyclopentanecarboxamide moiety is unique and may confer distinct chemical and biological properties.
Reactivity: The specific arrangement of functional groups may result in unique reactivity patterns, making it valuable for specific synthetic applications.
This detailed overview provides a comprehensive understanding of N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(13-3-1-2-4-13)18-9-12-7-15(10-17-8-12)14-5-6-20-11-14/h5-8,10-11,13H,1-4,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYAGPROXBPREG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methylphenyl)-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2678298.png)
![1,3,5-trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2678299.png)
![3-(3-chlorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2678302.png)



![2-(1,2-DIMETHYL-1H-INDOL-3-YL)-N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-2-OXOACETAMIDE](/img/structure/B2678309.png)


![2-(2-methoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2678317.png)
![3-(4-bromophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2678318.png)

![ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/new.no-structure.jpg)
